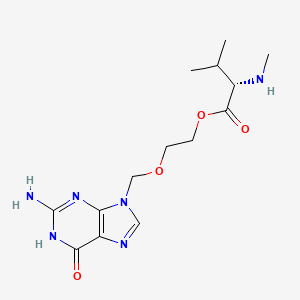

N-Methyl valacyclovir

Übersicht

Beschreibung

N-Methyl valacyclovir is a derivative of valacyclovir, which is itself a prodrug of acyclovir. Valacyclovir is widely used as an antiviral medication, particularly for the treatment of herpes simplex virus and varicella-zoster virus infections. The modification of valacyclovir to this compound involves the addition of a methyl group, which can potentially alter its pharmacokinetic and pharmacodynamic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl valacyclovir typically involves the methylation of valacyclovir. One common method is the condensation of N-methyl-N-Carbobenzyloxy valine with acyclovir in the presence of dicyclohexyl carbodiimide and 4-dimethylaminopyridine as catalysts in dimethylformamide . This reaction yields this compound along with various impurities that need to be purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of biocatalytic methods is also explored for large-scale production due to their mild, highly selective, and environmentally benign nature .

Analyse Chemischer Reaktionen

Kinetics and Mechanistic Studies

Research has shown that N-methyl valacyclovir undergoes various chemical reactions that can be studied for their kinetics and mechanisms. For instance, a study on the oxidation of valacyclovir using permanganate demonstrated a 2:1 stoichiometry between permanganate and the drug, indicating a complex formation during the reaction. The rate of reaction was influenced by factors such as temperature, concentration of reactants, and ionic strength .

Impurity Formation

During the synthesis of this compound, several impurities can form due to side reactions. Identifying and characterizing these impurities is crucial for ensuring the quality of the final product. Common impurities include:

-

Impurity C : Formed through condensation reactions involving N-methyl-N-carbobenzyloxy valine with acyclovir.

-

Impurity D : Resulting from N-alkylation reactions with ethyl iodide followed by hydrolysis and condensation with acyclovir.

These impurities can be characterized using techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .

Characterization of Impurities

| Impurity | Molecular Formula | Mass Spectrum Peak (m/z) | Key IR Absorption (cm⁻¹) |

|---|---|---|---|

| Impurity C | C₁₃H₁₅N₅O₃ | 339 | 1732 (C=O), 3111 (C-H Aromatic) |

| Impurity D | C₁₄H₁₈N₄O₄ | 353 | 1728 (C=O), 1633 (C=O) |

| Impurity F | C₉H₁₁N₃O₂ | 162 | 1744 (C=O), 3358 (N-H) |

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

N-Methyl valacyclovir exhibits significant antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action is similar to that of acyclovir, where it inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA.

Formulation Studies

Recent studies have focused on developing various formulations of N-MV, including topical gels and oral tablets, to enhance its bioavailability and therapeutic efficacy.

Topical Gel Formulation

- A study evaluated the formulation and evaluation of valacyclovir topical gel, which included N-MV as an active ingredient. The gel demonstrated effective antiviral activity against HSV in vitro, suggesting potential for localized treatment applications .

- Table 1: Comparison of Formulations

| Formulation Type | Active Ingredient | Efficacy | Route of Administration |

|---|---|---|---|

| Topical Gel | This compound | High | Topical |

| Oral Tablet | Valacyclovir | Moderate | Oral |

Herpes Simplex Encephalitis

Clinical trials have investigated the use of valacyclovir (including N-MV) in treating herpes simplex encephalitis (HSE). While standard intravenous acyclovir remains the first-line treatment, adjunctive therapy with valacyclovir has been explored to improve neuropsychological outcomes in patients .

- Case Study Summary : A randomized controlled trial assessed long-term outcomes in HSE patients receiving adjunctive valacyclovir therapy post-intravenous acyclovir treatment. Results indicated no significant improvement in neuropsychological outcomes compared to placebo .

Resistance Management

As antiviral resistance becomes a growing concern, N-MV's unique structure may offer advantages in managing resistant strains of HSV and VZV. Ongoing research aims to evaluate its effectiveness against strains resistant to conventional therapies .

Wirkmechanismus

N-Methyl valacyclovir acts as a prodrug, similar to valacyclovir. It is converted in vivo to acyclovir, which is then phosphorylated by viral thymidine kinase and subsequently by cellular enzymes to acyclovir triphosphate. This triphosphate form inhibits viral DNA polymerase, preventing viral DNA replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Valacyclovir: The parent compound, used widely as an antiviral medication.

Acyclovir: The active form of valacyclovir and N-Methyl valacyclovir.

Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.

Uniqueness

This compound is unique due to its methylation, which can potentially improve its pharmacokinetic properties, such as absorption and bioavailability, compared to valacyclovir .

Biologische Aktivität

N-Methyl valacyclovir is a modified form of valacyclovir, which itself is an amino acid ester prodrug of acyclovir, primarily used in the treatment of herpesvirus infections. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and potential therapeutic applications.

Overview of Valacyclovir and Its Prodrug Mechanism

Valacyclovir is rapidly converted to acyclovir in the body, where it exerts its antiviral effects. The conversion occurs primarily through the action of esterases, which hydrolyze the valine ester bond to release acyclovir and valine . The bioavailability of valacyclovir is significantly higher than that of acyclovir alone, with oral bioavailability reported at approximately 54% compared to 20% for acyclovir . This enhanced absorption makes valacyclovir a more effective option for treating herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

The antiviral activity of this compound is attributed to its active metabolite, acyclovir. Acyclovir acts as a nucleoside analog that inhibits viral DNA polymerase, thus preventing viral replication. The mechanism involves:

- Incorporation into Viral DNA : Acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to its active form, acyclovir triphosphate. This compound competes with deoxyguanosine triphosphate for incorporation into viral DNA.

- Chain Termination : Once incorporated into the viral DNA chain, acyclovir triphosphate causes premature termination of DNA synthesis due to the lack of a 3' hydroxyl group .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates rapid absorption and conversion to acyclovir. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 54% |

| Peak plasma concentration | Achieved within 1-2 hours |

| Half-life | Approximately 2.5-3 hours |

These properties contribute to its effectiveness in treating acute herpesvirus infections by ensuring adequate systemic levels of the active drug.

Treatment of Herpes Simplex Encephalitis (HSE)

A study investigated the efficacy of long-term valacyclovir treatment in patients with HSE following standard intravenous acyclovir therapy. The results indicated no significant improvement in neuropsychological outcomes when compared to placebo . This suggests that while valacyclovir is effective in reducing viral load initially, its role as an adjunct therapy may be limited.

Alzheimer's Disease Research

Recent research has explored the potential neuroprotective effects of valacyclovir in Alzheimer's disease (AD). In an experimental study, valacyclovir demonstrated comparable efficacy to donepezil in improving cognitive functions and reducing neuroinflammation markers in rat models . The findings suggest that targeting latent HSV infections may have implications for AD pathology.

Eigenschaften

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVQFSIULWJNGD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346747-65-6 | |

| Record name | N-Methyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M7PV0WCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.